molecular formula C18H18F2N2O B3018106 3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide CAS No. 1798029-84-1

3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide

Katalognummer: B3018106
CAS-Nummer: 1798029-84-1
Molekulargewicht: 316.352
InChI-Schlüssel: ASNBBLXNOXEJBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is a fluorinated benzamide derivative characterized by a 3,4-difluoro-substituted benzene core linked via an amide bond to a (1-phenylpyrrolidin-2-yl)methyl group. The pyrrolidine moiety introduces conformational rigidity and may influence receptor binding through steric and electronic effects.

Eigenschaften

IUPAC Name

3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O/c19-16-9-8-13(11-17(16)20)18(23)21-12-15-7-4-10-22(15)14-5-2-1-3-6-14/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNBBLXNOXEJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide involves constructing the pyrrolidine ring from different cyclic or acyclic precursors or functionalizing preformed pyrrolidine rings . The reaction conditions and synthetic routes vary, but they typically involve the use of reagents that facilitate the formation of the pyrrolidine ring and its subsequent functionalization.

Analyse Chemischer Reaktionen

3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has diverse applications in scientific research due to its unique properties. It is valuable for drug development and studying protein-protein interactions.

Wirkmechanismus

The mechanism of action of 3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences :

  • The target compound lacks sulfamoyl or oxadiazole groups found in LMM5/LMM11, suggesting divergent biological targets.
  • Unlike Rip-B’s methoxy and phenolic groups, the 3,4-difluoro substitution may reduce hydrogen-bonding capacity but enhance electronegativity.
  • The pyrrolidine side chain distinguishes it from catalytic benzoylthioureas (L1/L2/L3) and heterocyclic derivatives in .

Physicochemical Properties

Compound Melting Point (°C) Solubility/Stability Key Substituents
Target Compound N/A Likely DMSO-soluble* 3,4-difluoro, pyrrolidine
Rip-B () 96 Soluble in organic solvents 2-hydroxy, 3,4-dimethoxy
Example 53 () 175–178 Stable in DME/water mixtures Fluorochromenone, pyrazolopyrimidine
LMM5/LMM11 () N/A DMSO/Pluronic F-127 Oxadiazole, sulfamoyl

*Inferred from analogs like LMM5/LMM11, which use DMSO/Pluronic F-127 for solubilization .

Target Compound Hypotheses :

  • The 3,4-difluoro group could enhance binding to hydrophobic enzyme pockets.
  • The pyrrolidine’s phenyl group may facilitate π-π stacking with aromatic residues in targets like kinases or GPCRs.

Data Table: Key Analog Compounds

Compound Name/ID Substituents/Functional Groups Biological/Catalytic Activity Melting Point (°C) Source
LMM5 4-[benzyl(methyl)sulfamoyl], oxadiazole Antifungal (C. albicans) N/A
LMM11 4-[cyclohexyl(ethyl)sulfamoyl], oxadiazole Antifungal (C. albicans) N/A
Rip-B 2-hydroxy, 3,4-dimethoxy Synthetic intermediate 96
Example 53 () Fluorochromenone, pyrazolopyrimidine Kinase inhibition (hypothesized) 175–178
L1 () 4-chloro, benzoylthiourea Suzuki coupling catalysis N/A
Thiazolyl Derivative () Methylthio-thiazolyl Anticancer/antiviral N/A

Biologische Aktivität

3,4-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and antibacterial properties. This article reviews the biological activity of this compound, synthesizing available research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide can be represented as follows:

  • Molecular Formula : C₁₃H₁₄F₂N₂O
  • Molecular Weight : 252.26 g/mol

This compound features a difluorobenzamide moiety linked to a pyrrolidine ring, which may contribute to its biological activity by influencing its interaction with biological targets.

Antiviral Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant antiviral properties. For instance, compounds structurally similar to 3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide have been evaluated for their efficacy against HIV. In one study, certain benzamide derivatives demonstrated potent inhibitory effects on HIV replication, suggesting that modifications in the benzamide structure can enhance antiviral activity.

Table 1: Antiviral Activity of Related Compounds

CompoundEC50 (μM) Early StageEC50 (μM) Late Stage
PF-740.056 ± 0.0170.23 ± 0.17
6a-98.18 ± 1.800.32 ± 0.11
3,4-Difluoro-N...TBDTBD

Note: The EC50 values for 3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide are yet to be determined (TBD).

Antibacterial Activity

In addition to antiviral properties, compounds similar to 3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide have shown antibacterial activity against various pathogens. For example, studies have reported moderate antibacterial effects against strains such as Xanthomonas oryzae and Xanthomonas citri , with comparative analysis indicating that modifications in the molecular structure can influence efficacy.

Table 2: Antibacterial Activity of Benzamide Derivatives

CompoundMinimum Inhibitory Concentration (MIC) μg/mL
Hymexazol6.11
Compound ATBD
Compound BTBD

Note: The MIC values for specific derivatives of 3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide are yet to be determined (TBD).

The mechanism through which 3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide exerts its biological effects is not fully elucidated but may involve interactions with specific viral proteins or bacterial enzymes. Molecular docking studies suggest potential binding sites within viral capsid proteins and bacterial enzymes such as succinate dehydrogenase (SDH), indicating a multifaceted approach to inhibition.

Case Studies and Research Findings

  • Antiviral Efficacy : A recent study focused on a series of phenylalanine derivatives demonstrated that structural modifications led to enhanced binding affinity and selectivity towards HIV capsid proteins, suggesting a promising pathway for developing antiviral agents based on the benzamide scaffold.
  • Antibacterial Evaluation : Another investigation into novel benzoylurea derivatives highlighted their antifungal and antibacterial properties, indicating the importance of substituents in enhancing biological activity against specific pathogens.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.